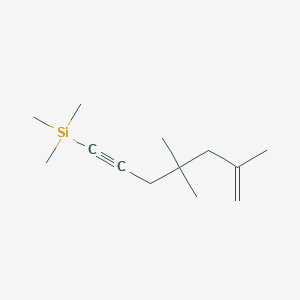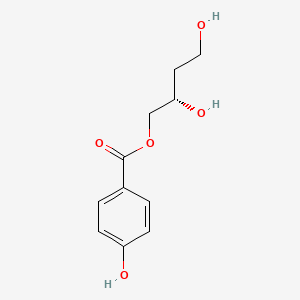
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is a chemical compound known for its unique structure and versatile applications. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its use in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane typically involves the reaction of 4,4,6-trimethylhept-6-en-1-yne with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, which have applications in materials science, pharmaceuticals, and other fields.
Applications De Recherche Scientifique
Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its stability and versatility.
Mécanisme D'action
The mechanism by which Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various chemical and industrial processes. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
Trimethylsilylchloride: Commonly used in organic synthesis for introducing the trimethylsilyl group.
Trimethylsilylcyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethyl(4,4,6-trimethylhept-6-en-1-yn-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
651300-33-3 |
|---|---|
Formule moléculaire |
C13H24Si |
Poids moléculaire |
208.41 g/mol |
Nom IUPAC |
trimethyl(4,4,6-trimethylhept-6-en-1-ynyl)silane |
InChI |
InChI=1S/C13H24Si/c1-12(2)11-13(3,4)9-8-10-14(5,6)7/h1,9,11H2,2-7H3 |
Clé InChI |
FLWUHBMHVLOPRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C)(C)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)





![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)


![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)




